molecular formula C23H16Cl2N4O6 B15014578 4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate

4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate

Cat. No.: B15014578
M. Wt: 515.3 g/mol
InChI Key: YQPKAJTXHVXQQW-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a hydrazono group, and a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This amide is then reacted with hydrazine to form the hydrazono intermediate. Finally, the hydrazono intermediate is reacted with 4-nitrobenzoyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C23H16Cl2N4O6

Molecular Weight

515.3 g/mol

IUPAC Name

[4-chloro-2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H16Cl2N4O6/c24-17-5-1-14(2-6-17)22(31)26-13-21(30)28-27-12-16-11-18(25)7-10-20(16)35-23(32)15-3-8-19(9-4-15)29(33)34/h1-12H,13H2,(H,26,31)(H,28,30)/b27-12+

InChI Key

YQPKAJTXHVXQQW-KKMKTNMSSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.